3-Propyl-3-piperidinecarboxylic acid

Description

Nomenclature and Molecular Structure

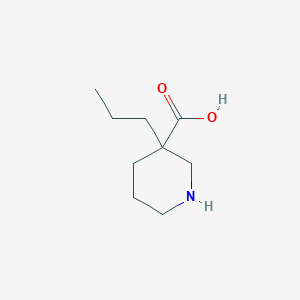

3-Propyl-3-piperidinecarboxylic acid, systematically named according to IUPAC nomenclature as 3-propylpiperidine-3-carboxylic acid, possesses the molecular formula C₉H₁₇NO₂ with a molecular weight of 171.24 grams per mole. The compound is cataloged under the Chemical Abstracts Service number 1268334-88-8, facilitating its identification in chemical databases and commercial suppliers. The molecular structure features a six-membered piperidine ring as the central scaffold, with a propyl group (C₃H₇) and a carboxylic acid functional group (COOH) both attached to the third carbon atom of the ring system.

The structural representation can be described through various chemical notation systems. The canonical Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular connectivity, while the International Chemical Identifier string offers a standardized format for computational chemistry applications. The compound exhibits chirality due to the presence of a stereocenter at the carbon atom bearing both the propyl and carboxylic acid substituents, resulting in the existence of two enantiomeric forms designated as (3R) and (3S) configurations.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | - |

| Molecular Weight | 171.24 | g/mol |

| Heavy Atoms Count | 12 | atoms |

| Rotatable Bond Count | 3 | bonds |

| Number of Rings | 1 | rings |

| Logarithm of Partition Coefficient | -0.99 | - |

| Polar Surface Area | 49 | Ų |

| Hydrogen Bond Acceptors | 3 | count |

| Hydrogen Bond Donors | 2 | count |

The molecular architecture places this compound within the broader classification of piperidinecarboxylic acids, which are characterized by the presence of carboxyl functionality attached to various positions of the piperidine ring. The specific substitution pattern in this compound, with both the propyl and carboxyl groups attached to the same carbon, creates a quaternary carbon center that significantly influences the molecule's three-dimensional conformation and chemical reactivity patterns.

Historical Context and Relevance in Organic Chemistry

The development and study of piperidine derivatives, including this compound, emerged from the broader investigation of cyclic amines and their applications in pharmaceutical chemistry. Piperidine-containing compounds have historically played crucial roles in medicinal chemistry, serving as structural components in numerous bioactive molecules and therapeutic agents. The specific interest in 3-substituted piperidinecarboxylic acids developed as researchers recognized their potential as building blocks for complex molecular architectures.

Research into piperidine derivatives has been driven by their occurrence in natural products and their demonstrated biological activities. The synthetic methodologies for preparing these compounds have evolved significantly, with particular attention paid to stereoselective synthesis approaches that can provide access to enantiomerically pure materials. The development of chiral resolution techniques and asymmetric synthesis methods has been particularly important for compounds like this compound, where stereochemistry plays a critical role in determining biological and chemical properties.

The field has witnessed considerable advancement in understanding structure-activity relationships within piperidine derivatives, leading to the design of compounds with specific functional properties. Research has demonstrated that modifications to the piperidine ring system, including the introduction of various substituents at different positions, can dramatically alter the pharmacological and chemical properties of the resulting molecules. This understanding has driven continued interest in developing new synthetic approaches and exploring novel applications for compounds such as this compound.

Contemporary research continues to expand the applications of piperidine derivatives in various fields, including materials science, catalysis, and drug discovery. The unique structural features of this compound, particularly its quaternary carbon center and dual functional group arrangement, position it as a valuable synthetic intermediate for accessing complex molecular targets that would be difficult to prepare through alternative synthetic routes.

Key Functional Groups and Reactivity Profile

The chemical reactivity of this compound is fundamentally governed by the presence of three key functional elements: the piperidine ring system, the carboxylic acid group, and the propyl substituent. Each of these components contributes distinct reactivity patterns that can be exploited in synthetic transformations. The piperidine nitrogen atom, as a secondary amine within the ring structure, exhibits nucleophilic properties and can participate in various alkylation, acylation, and complexation reactions.

The carboxylic acid functionality provides multiple reactive sites for chemical transformation. Standard carboxylic acid reactions, including esterification, amidation, and reduction to alcohol derivatives, are readily accessible with this compound. The synthesis methods reported in the literature demonstrate that the carboxylic acid group can be generated through hydrolysis of corresponding formamide derivatives under acidic conditions, particularly using concentrated hydrochloric acid at elevated temperatures of 60-65 degrees Celsius.

| Functional Group | Typical Reactions | Synthetic Applications |

|---|---|---|

| Piperidine Nitrogen | Alkylation, Acylation, Salt Formation | Pharmaceutical Intermediates |

| Carboxylic Acid | Esterification, Amidation, Reduction | Drug Conjugation, Prodrug Formation |

| Propyl Substituent | Oxidation, Substitution | Structural Modification |

| Chiral Center | Resolution, Asymmetric Synthesis | Enantiomer Preparation |

The presence of the quaternary carbon center bearing both the propyl group and carboxylic acid significantly influences the compound's conformational preferences and steric accessibility. This structural feature can impact reaction rates and selectivity in transformations involving either functional group. The steric hindrance introduced by the propyl substituent may direct regioselectivity in reactions involving the carboxylic acid, while simultaneously affecting the basicity and nucleophilicity of the piperidine nitrogen.

Synthetic methodologies for preparing this compound have demonstrated the utility of formamide intermediates, which undergo concurrent hydrolysis and chiral resolution when treated with concentrated acid. This approach provides access to enantiomerically enriched materials, with reported enantiomeric excess values ranging from 73-77 percent for the starting formamide materials, ultimately yielding products with enhanced optical purity through the resolution process. The reaction conditions typically involve heating at 60-65 degrees Celsius for several hours, followed by cooling and purification steps that can include recrystallization from appropriate solvents.

Properties

IUPAC Name |

3-propylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-4-9(8(11)12)5-3-6-10-7-9/h10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLNHOJPRMMHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Propyl-3-piperidinecarboxylic acid (also known as 3-Propylpiperidine-3-carboxylic acid) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on neurotransmitter systems, and applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a propyl group attached to the nitrogen atom and a carboxylic acid functional group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as a modulator of neurotransmitter receptors, particularly those involved in pain perception and neurological disorders.

- Neurotransmitter Receptor Interaction : The compound has been studied for its effects on histamine H3 and sigma-1 receptors. These receptors are implicated in various neurological processes, including pain modulation and cognitive functions .

- NMDA Receptor Antagonism : Research indicates that related piperidine derivatives can act as antagonists at NMDA (N-methyl-D-aspartate) receptors, which are critical in excitatory neurotransmission and are targets for neuroprotective therapies .

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies:

- Pain Management : Compounds with similar structures have shown analgesic properties in animal models, indicating that this compound may also possess pain-relieving effects through dual receptor targeting .

- Neurological Applications : Given its potential to modulate NMDA receptor activity, this compound could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders, where excitotoxicity plays a role .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Comparison with Similar Compounds

Alkyl-Substituted Piperidinecarboxylic Acids

Compounds with alkyl chains at the 3-position of the piperidine ring are structurally closest to 3-propyl-3-piperidinecarboxylic acid. Key analogs include:

| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 3-Methylpiperidine-3-carboxylic acid | Methyl | 116140-22-8 | C7H13NO2 | 143.18 | 1.00 |

| 3-Ethylpiperidine-3-carboxylic acid | Ethyl | 1332529-30-2 | C8H15NO2 | 157.21 | 1.00 |

| 3-Propylpiperidine-3-carboxylic acid | Propyl | 1628783-92-5 | C9H17NO2 | ~172.25 (calculated) | 1.00 |

Key Observations :

- Molecular Weight : The addition of each methylene group increases the molecular weight by ~14 g/mol, influencing physical properties like melting point and solubility.

- Lipophilicity: Longer alkyl chains (e.g., propyl vs.

Functionalized Piperidinecarboxylic Acids

Variations in functional groups significantly alter reactivity and bioactivity:

Comparison :

Inference for 3-Propyl Derivative :

- No specific hazards noted for alkyl-piperidinecarboxylic acids in the evidence.

Preparation Methods

Hydrolysis of 3-Piperidineformamides or Their Salts in Acidic Medium

A well-documented preparation approach involves the hydrolysis of 3-piperidineformamides or their salts under strongly acidic conditions to yield (S)-3-piperidinecarboxylic acid or its salts. This method is notable for its simplicity, cost-effectiveness, and avoidance of chiral resolving agents.

- Starting Material: 3-piperidineformamides or their hydrochloride salts, with a chiral S-configuration content of 60–95% (preferably 73–77%).

- Acid Medium: Concentrated hydrochloric acid (28–35% w/w) or sulfuric acid.

- Reaction Conditions: Heating at 60–65 °C for approximately 3 hours, followed by stirring at 15–20 °C for 6 hours.

- Outcome: Hydrolysis proceeds with simultaneous chiral resolution, producing (S)-3-piperidinecarboxylic acid salt.

- The acid salt is filtered and washed with ethanol to obtain a white solid with high enantiomeric excess (up to 99.6% ee).

- Conversion to free (S)-3-piperidinecarboxylic acid is achieved by adjusting the pH to 6.5–7.5 using an alkali solution.

- The alkali solution is typically a mixed solution of potassium hydroxide and sodium hydroxide in methanol, with a preferred mass ratio of 1:4 (hydroxide:methanol).

- Alkali addition is performed at temperatures below 10 °C to prevent racemization.

- Post-conversion, the solution is concentrated under reduced pressure below 30 °C to avoid loss of stereochemical integrity.

- Final purification involves stirring with methanol, filtration, and precipitation using ethanol or ethanol/petroleum ether mixtures (1:1 volume ratio).

- High atom economy and low cost.

- Avoids the need for N-deprotection steps.

- Simple post-processing operations.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Acid type | Concentrated HCl (28–35% w/w) or H2SO4 | Hydrochloric acid preferred |

| Reaction temperature | 60–65 °C | For hydrolysis step |

| Stirring temperature | 15–20 °C | Post-reaction stirring |

| Alkali solution composition | KOH/NaOH mixed with methanol (1:4 mass ratio) | For pH adjustment to 6.5–7.5 |

| Alkali addition temperature | <10 °C | To minimize racemization |

| Concentration temperature | <30 °C | To avoid racemization during concentration |

| Enantiomeric excess (ee) | Up to 99.6% | High chiral purity |

This method is detailed in patent CN106831540A, which provides extensive experimental data supporting the process and its scalability.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Pyridine Derivatives

A more recent and sophisticated method involves catalytic enantioselective synthesis using transition metal catalysis, particularly Rhodium-catalyzed asymmetric reductive Heck reactions. This approach allows the synthesis of enantioenriched 3-substituted piperidines, including 3-propyl derivatives, via cross-coupling strategies.

- Starting Materials: Pyridine derivatives partially reduced to dihydropyridines, and aryl, heteroaryl, or vinyl boronic acids.

- Catalyst: Rhodium complexes enabling asymmetric carbometalation.

- Process:

- Partial reduction of pyridine to dihydropyridine.

- Rh-catalyzed asymmetric carbometalation (reductive Heck reaction) with boronic acids to form 3-substituted tetrahydropyridines.

- Further reduction to yield enantioenriched 3-substituted piperidines.

- High enantioselectivity and yield.

- Broad functional group tolerance.

- Amenable to gram-scale synthesis.

- Avoids lengthy multi-step synthesis and chiral resolution.

- Applicable to the synthesis of clinically relevant compounds such as Preclamol and Niraparib.

Reaction Scheme Summary:

| Step | Description | Outcome |

|---|---|---|

| 1. Partial Reduction | Pyridine → Dihydropyridine | Intermediate for carbometalation |

| 2. Rhodium-Catalyzed Carbometalation | Dihydropyridine + Boronic acid → 3-substituted tetrahydropyridine | Enantioenriched intermediate |

| 3. Further Reduction | Tetrahydropyridine → Piperidine derivative | Final enantioenriched 3-substituted piperidine |

This method is described in detail in recent publications by Mishra et al. (2023) and related studies, emphasizing its innovation in asymmetric synthesis of piperidines.

Comparative Summary of Preparation Methods

| Aspect | Acidic Hydrolysis of Formamides | Rhodium-Catalyzed Asymmetric Synthesis |

|---|---|---|

| Starting Material | 3-Piperidineformamides or salts | Pyridine derivatives and boronic acids |

| Reaction Type | Acid hydrolysis with chiral resolution | Catalytic asymmetric reductive Heck reaction |

| Chiral Control | Achieved during hydrolysis without external resolving agents | Achieved via chiral Rh catalyst |

| Temperature Range | 15–65 °C | Mild conditions, often room temperature to moderate heating |

| Purification | Filtration, precipitation with ethanol mixtures | Standard chromatographic and crystallization techniques |

| Scalability | High, industrially feasible | Gram scale demonstrated, potential for scale-up |

| Enantiomeric Purity | Up to 99.6% ee | High enantioselectivity reported |

| Cost and Complexity | Low cost, simple operations | More complex, requires expensive catalysts |

| Functional Group Tolerance | Limited to starting amides and salts | Broad, tolerates diverse functional groups |

Research Findings and Notes

- The acidic hydrolysis method benefits from the intrinsic chiral purity of starting 3-piperidineformamides, avoiding the need for chiral resolving agents, which reduces cost and complexity.

- Strict temperature control during alkali addition and concentration steps is critical to prevent racemization and maintain enantiomeric purity.

- The rhodium-catalyzed method represents a breakthrough in asymmetric synthesis, enabling direct access to 3-substituted piperidines, including 3-propyl derivatives, with excellent stereocontrol and functional group compatibility.

- The catalytic method's ability to produce enantioenriched piperidines in fewer steps and with broad substrate scope makes it promising for pharmaceutical applications despite higher catalyst costs.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-Propyl-3-piperidinecarboxylic acid with high yield and purity?

Methodological Answer:

- Multi-step organic synthesis : Adapt protocols from structurally related piperidinecarboxylic acids, such as the use of tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions .

- Green chemistry approaches : Employ eco-friendly solvents (e.g., ethanol/water mixtures) and catalysts (e.g., organocatalysts) to optimize reaction efficiency, as demonstrated in the synthesis of 1-(2-cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid .

- Purification : Use recrystallization (e.g., ethanol/water systems) or reverse-phase HPLC, referencing protocols for (S)-(+)-3-piperidinecarboxylic acid purification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic characterization :

- NMR : Compare H and C spectra with computational predictions (e.g., PubChem data for analogs like (2R,3R)-3-hydroxypiperidine-2-carboxylic acid) .

- Mass spectrometry : Confirm molecular weight (expected ~215.3 g/mol) via high-resolution MS, as applied to (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid .

- Elemental analysis : Verify C, H, N, and O composition within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard mitigation : Follow guidelines for structurally similar compounds (e.g., piperidine derivatives):

- Use fume hoods and PPE (gloves, lab coats) during synthesis .

- Store in airtight containers at 2–8°C to prevent degradation .

- Emergency response : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately, as advised for azetidine-3-carboxylic acid .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors), referencing studies on 1-(3-nitrophenylsulfonyl)piperidine-2-carboxylic acid .

- QSAR analysis : Corrogate substituent effects (e.g., propyl chain length) with biological activity using datasets from analogs like 3-(piperidin-3-yl)propanoic acid hydrochloride .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

- Controlled solubility assays : Standardize solvent systems (e.g., pH-buffered aqueous solutions or DMSO) to replicate conditions used for (S)-(+)-3-piperidinecarboxylic acid .

- Thermodynamic analysis : Measure solubility as a function of temperature (e.g., 10–50°C) and calculate Gibbs free energy changes to identify outliers .

Q. How do stereochemical variations impact the compound’s pharmacological profile?

Methodological Answer:

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA, validated for resolving (2R,3R)-3-hydroxypiperidine-2-carboxylic acid stereoisomers .

- In vitro assays : Compare IC values of enantiomers against disease-relevant targets (e.g., kinases or GPCRs), as done for 1-(2-cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.